4-Amino-3-bromopyridin

Übersicht

Beschreibung

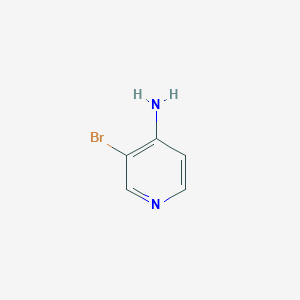

4-Amino-3-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It is characterized by the presence of both amino and bromine functional groups attached to a pyridine ring. This compound is a pale yellow solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . It is also known for its potential use as a corrosion inhibitor and as an intermediate in the production of dyes and pigments .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Amino-3-bromopyridine serves as an essential intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds with boronic acids in the presence of palladium catalysts.

- Oxidation and Reduction : The amino group can be oxidized to nitro derivatives or reduced to primary amines.

This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, facilitating the development of new drugs and crop protection agents .

Pharmaceutical Development

In the pharmaceutical industry, 4-Amino-3-bromopyridine is utilized for synthesizing biologically active compounds. Notable applications include:

- Anticancer Agents : It is involved in the development of drugs targeting cancer cells.

- Anti-inflammatory Drugs : The compound contributes to creating medications that reduce inflammation and pain.

Research indicates that derivatives of 4-Amino-3-bromopyridine exhibit promising activity against various diseases, making it a focal point in drug discovery .

Agricultural Chemicals

The compound plays a crucial role in formulating agrochemicals, particularly herbicides and pesticides. Its applications include:

- Enhancing crop protection against pests and diseases.

- Improving agricultural yields through effective pest management strategies.

Studies have shown that 4-Amino-3-bromopyridine derivatives can lead to more efficient and environmentally friendly agricultural practices .

Material Science

In material science, 4-Amino-3-bromopyridine is valuable for producing specialty polymers and resins. Its properties contribute to:

- Improved thermal stability.

- Enhanced mechanical properties for industrial applications.

These characteristics make it suitable for various applications in coatings, adhesives, and other materials requiring specific performance attributes .

Biochemical Research

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its role includes:

- Investigating biological processes at the molecular level.

- Developing new therapeutic strategies based on its interactions with biological targets.

Research utilizing 4-Amino-3-bromopyridine has provided insights into enzyme mechanisms and potential drug targets .

Case Studies

Several studies have documented the successful application of 4-Amino-3-bromopyridine in various fields:

- Pharmaceutical Synthesis : A study demonstrated the synthesis of a novel anti-cancer agent using 4-Amino-3-bromopyridine as a key intermediate. The resulting compound showed significant cytotoxicity against cancer cell lines.

- Agrochemical Development : Research focused on developing a new herbicide formulation that incorporates derivatives of 4-Amino-3-bromopyridine, leading to improved efficacy against resistant weed species.

These case studies illustrate the compound's versatility and importance across multiple disciplines .

Wirkmechanismus

Target of Action

4-Amino-3-bromopyridine is a commonly used organic synthesis intermediate It’s known that pyridine units are common in biologically active molecules , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the bromine unit in the structure can be converted to an aryl group through suzuki coupling . This reaction involves the transfer of the bromine group from the pyridine ring to a palladium catalyst, followed by a transmetalation reaction where the bromine is replaced by an organoboron reagent . This allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it’s likely that this compound could be involved in a variety of biochemical reactions, depending on the specific context of its use .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given its role as an organic synthesis intermediate, it’s likely that the compound’s effects would largely depend on the specific context of its use .

Action Environment

The action of 4-Amino-3-bromopyridine can be influenced by various environmental factors. For instance, the compound is generally insoluble in water but can dissolve in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment. Additionally, safety data indicates that the compound may cause respiratory irritation , suggesting that its action could also be influenced by the respiratory environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-3-bromopyridine can be synthesized through various methods. One common method involves the bromination of 4-aminopyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of 4-Amino-3-bromopyridine may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed:

- Substituted pyridines

- Coupled products with various functional groups

- Oxidized or reduced derivatives of the amino group

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-4-iodopyridine

- 2-Amino-3-bromopyridine

- 2-Amino-5-bromopyridine

- 3-Amino-2-bromopyridine

- 2-Amino-4-bromopyridine

Comparison: 4-Amino-3-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, the bromine atom at the 3-position allows for selective substitution reactions that may not be feasible with other isomers .

Biologische Aktivität

4-Amino-3-bromopyridine is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Amino-3-bromopyridine (CAS Number: 13534-98-0) features an amino group (-NH2) and a bromine atom (Br) positioned at the 4 and 3 positions of the pyridine ring, respectively. This arrangement influences its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a precursor for biologically active compounds .

Target of Action

The compound primarily acts as an organic synthesis intermediate but also exhibits significant biological activities. It has been noted for its role in synthesizing enzyme inhibitors and receptor modulators, which are critical in various therapeutic areas, including cancer and neurodegenerative diseases .

Mode of Action

The bromine atom in 4-amino-3-bromopyridine can participate in nucleophilic substitution reactions, allowing for the formation of new compounds with enhanced biological properties. Its ability to undergo coupling reactions, such as Suzuki-Miyaura coupling, further expands its utility in drug development .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 4-amino-3-bromopyridine derivatives. For instance, derivatives have shown promise in modulating ion channel activity in motor neurons affected by amyotrophic lateral sclerosis (ALS). In vitro studies demonstrated that treatment with these derivatives could restore sodium currents and neuronal activity levels while reducing endoplasmic reticulum stress .

Table 1: Summary of Neuroprotective Studies on 4-Amino-3-bromopyridine Derivatives

Anti-inflammatory Properties

In models of neuroinflammation, 4-amino-3-bromopyridine has been shown to reduce the release of pro-inflammatory mediators from microglia when challenged with amyloid-beta. This suggests a potential role in treating neurodegenerative diseases characterized by inflammation .

Pharmacokinetics

4-Amino-3-bromopyridine is a solid at room temperature with limited water solubility but can dissolve in common organic solvents like ethyl acetate and dimethyl sulfoxide. Its pharmacokinetic profile is essential for understanding its bioavailability and therapeutic potential .

Case Studies

Several case studies illustrate the compound's efficacy:

- Neurodegeneration Prevention : In a study involving experimental optic neuritis (EAEON), treatment with 4-amino-3-bromopyridine significantly protected against retinal neurodegeneration, suggesting its potential for treating multiple sclerosis (MS) symptoms .

- Peripheral Nerve Injury : Prophylactic treatment with 4-amino-3-bromopyridine in nerve crush models resulted in improved recovery metrics such as nerve conduction velocity and axonal area, indicating its utility in nerve repair strategies .

Eigenschaften

IUPAC Name |

3-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSZWFFXOXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159320 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-98-0 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013534980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of 4-Amino-3-bromopyridine?

A1: 4-Amino-3-bromopyridine can be generated as an intermediate product during the synthesis of diaminopyridines from dibromopyridines. Specifically, [] investigated the reaction of various dibromopyridines with potassium amide in liquid ammonia. They found that the amination of 2,3-, 2,4-, and 2,5-dibromopyridine can lead to the formation of 4-amino-2-methylpyrimidine as a major product. Interestingly, the study proposes that 4-Amino-3-bromopyridine is a potential intermediate in this reaction pathway. The study suggests that the reaction proceeds through a mechanism similar to the formation of 4-amino-2-methylpyrimidine from 2,6-dibromopyridine, which involves the formation of a benzyne intermediate. []

Q2: Is there any spectroscopic data available for 4-Amino-3-bromopyridine?

A2: Yes, [] investigated the Fourier-transform infrared (FT-IR) and Laser Raman spectra of 4-Amino-3-bromopyridine. Although the abstract doesn't provide specific details about the findings, this suggests that detailed spectroscopic characterization of the molecule has been performed. Researchers interested in vibrational frequencies, force constants, and structural insights can refer to this study for a comprehensive analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.